![molecular formula C13H13N B14652452 1,2,3,4-Tetrahydrobenzo[f]quinoline CAS No. 40174-35-4](/img/structure/B14652452.png)
1,2,3,4-Tetrahydrobenzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrobenzo[f]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a benzene ring and a quinoline ring, with the quinoline ring being partially saturated
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzo[f]quinoline can be synthesized through several methods, including the Fischer indole synthesis and the Friedländer synthesis. One common method involves the condensation of 1,2,3,4-tetrahydrobenzo[f]quinolin-4-one with aromatic aldehydes in an alkaline medium. The initial stage of the reaction forms a benzylidene derivative, which then isomerizes into a more stable benzyl derivative .
Another method involves the reaction of 1,2,3,4-tetrahydro-4-oxobenzo[f]quinoline with ammonia, leading to the formation of 4-aminobenzo[f]quinoline. By-products of this reaction include benzo[f]quinoline and this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Brønsted acids, and advanced techniques like microwave synthesis and photocatalytic synthesis, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring system .
科学的研究の応用
1,2,3,4-Tetrahydrobenzo[f]quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other organic materials
作用機序
The mechanism of action of 1,2,3,4-tetrahydrobenzo[f]quinoline involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The specific pathways and targets depend on the functional groups present in the molecule and the nature of the biological system being studied .
類似化合物との比較
Similar Compounds
- 1,2,3,4-Tetrahydrobenzo[g]quinoline
- 1,2,3,4-Tetrahydroisoquinoline
- Benzo[f]quinoline
Uniqueness
1,2,3,4-Tetrahydrobenzo[f]quinoline is unique due to its partially saturated quinoline ring, which imparts distinct chemical and physical properties.
特性
CAS番号 |
40174-35-4 |
|---|---|
分子式 |
C13H13N |
分子量 |
183.25 g/mol |
IUPAC名 |
1,2,3,4-tetrahydrobenzo[f]quinoline |
InChI |
InChI=1S/C13H13N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-2,4-5,7-8,14H,3,6,9H2 |
InChIキー |
HRFUBWQYIAMTOD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC3=CC=CC=C23)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


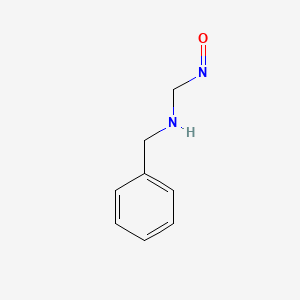
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
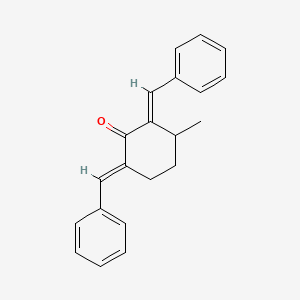
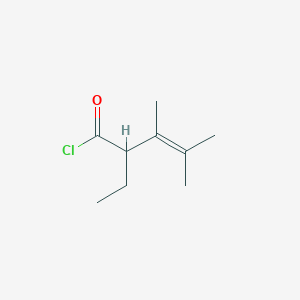


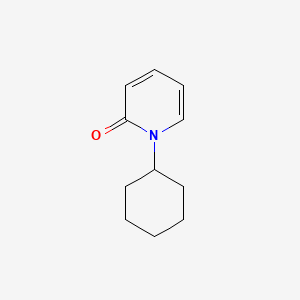
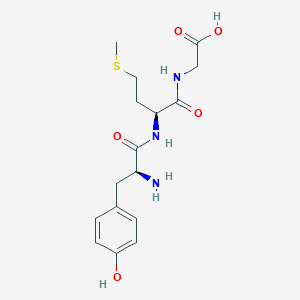
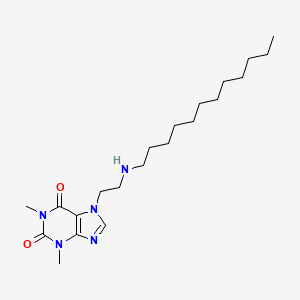
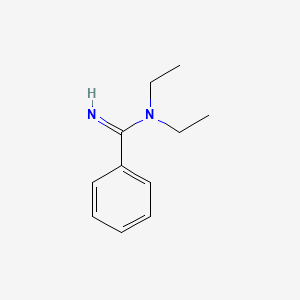
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)


![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
